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Compound of Interest

Compound Name: Volinanserin Hydrochloride Salt
Cat. No.: B13721740
Get Quote
\ J

Executive Summary: The "Scalpel"” of Serotonin
Research

Volinanserin hydrochloride (MDL-100,907 HCI) is the reference standard antagonist for the
serotonin 5-HT

receptor.[1] Unlike "dirty" antipsychotics (e.g., clozapine, ketanserin) that exhibit promiscuous
binding profiles across dopaminergic and adrenergic families, volinanserin displays >300-fold
selectivity for 5-HT

over dopamine D
receptors.[1]

For researchers, this compound is the primary tool for mechanistic isolation. If a physiological
effect (e.g., head-twitch response, slow-wave sleep enhancement) is reversed by volinanserin,
it is definitively mediated by 5-HT

signaling.[1] This guide details the physicochemical handling, signaling blockade mechanics,
and validated experimental protocols for its use in translational drug discovery.

© 2026 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b13721740#bc-rfq
https://www.invivochem.com/volinanserin.html
https://www.invivochem.com/volinanserin.html
https://www.invivochem.com/volinanserin.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13721740?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Chemical & Physical Profile

Compound Identity:

o |[UPHAR/BPS Name: Volinanserin

e Code Name: MDL-100,907[1][2][3]

e Salt Form: Hydrochloride (HCI) is preferred for stability, though often supplied as a free base

or tartrate.[1]

o CAS (HCI): 139290-65-6[1][4]

¢ Molecular Weight: 409.92 g/mol (HCI salt)[1][4]

Solubility & Handling (Critical): Volinanserin HCI is hydrophobic.[1] Direct dissolution in neutral

aqueous buffer often results in precipitation, leading to erratic experimental data.

Solvent System

Solubility Limit

Application Notes

Ideal stock solution.[1][3] Store

DMSO ~15 mg/mL

at -20°C (stable for 6 months).
Ethanol ~20 mg/mL Alternative organic stock.[1][3]

Do not dissolve directly. Dilute
Aqueous Buffer (PBS) < 0.1 mg/mL

from DMSO stock.[1]

10% DMSO + 40% PEG300 +
In Vivo Vehicle 2.5 mg/mL 5% Tween-80 + 45% Saline.[1]

[2]
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Expert Tip: For in vivo injections, always acidify the vehicle slightly (pH 5.5—6.0) or use the

PEG/Tween co-solvent system to prevent micro-precipitation at the injection site, which causes

bioavailability variance.

Pharmacodynamics: Mechanism of Action
The Selectivity Profile

Volinanserin’s utility stems from its refusal to bind dopamine receptors. Most "atypical”

antipsychotics rely on a balanced 5-HT

/D

ratio.[1] Volinanserin breaks this rule, binding tightly to 5-HT

while ignoring D

, allowing researchers to decouple serotonergic modulation from dopaminergic blockade.[1]

Binding Affinity (K

) Comparison:

Receptor Target Volinanserin (nM) Ketanserin (nM) Clozapine (nM)
S-HT 0.36 2.0 9.6

SHT 88 50 12

Dopamine D >1,000 300 150

-Adrenergic 128 04 7.0
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Signaling Pathway Blockade

The 5-HT

receptorisa G

-coupled GPCR.[1][5] Upon agonist binding (e.g., Serotonin, LSD, DOI), the receptor recruits G
, activating Phospholipase C

(PLC

). This hydrolyzes PIP

into IP

and DAG, leading to intracellular Ca

release.[1]

Volinanserin Action:
o Competitive Antagonism: Binds to the orthosteric site, preventing agonist docking.

» Inverse Agonism: In systems with high constitutive activity, volinanserin stabilizes the inactive
receptor conformation, reducing basal IP

levels below baseline.
o -Arrestin Blockade: Prevents the recruitment of

-arrestin-2, a pathway increasingly linked to the neuroplastic effects of psychedelics.[1]

Pathway Visualization

The following diagram illustrates the specific node of blockade within the G

cascade.
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Figure 1: Signal Transduction Blockade.[1] Volinanserin competitively inhibits the Gg-PLC-IP3
axis.[1]

Validated Experimental Protocols
Protocol A: In Vitro Radioligand Competition Binding

Objective: Determine the affinity (K

) of a test compound for 5-HT
using Volinanserin as a reference or defining Volinanserin's affinity using [3H]-Ketanserin.

Materials:

Source: HEK-293 cells stably expressing human 5-HT

[1][6]

Radioligand: [®H]-Ketanserin (1.0 nM final).[1]

Displacer: Volinanserin HCI (10 pM to 10 pM).

Non-specific Mask: Mianserin (10 uM) or Methysergide.[1]

Workflow:

Membrane Prep: Homogenize cells in Tris-HCI (50 mM, pH 7.4). Centrifuge at 48,000

. Resuspend to 20 pg protein/well.

 Incubation: Add 50 pL radioligand + 50 pL Volinanserin (serial dilution) + 100 uL membrane
prep.

o Equilibration: Incubate for 60 minutes at 25°C (Room Temp). Note: 37°C increases
dissociation rates and may reduce signal stability.

» Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (polyethyleneimine) to
reduce non-specific binding.[1]
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e Analysis: Count via liquid scintillation. Calculate IC

and convert to K

using the Cheng-Prusoff equation.[1][6]
Acceptance Criteria: Volinanserin K

must fall between 0.2 — 0.8 nM.[1]

Protocol B: In Vivo Head-Twitch Response (HTR)
Inhibition

Objective: Confirm 5-HT

central engagement. The HTR is a behavioral proxy for 5-HT

activation (hallucinogenic potential) in rodents.[1]

Rationale: Volinanserin should dose-dependently abolish HTR induced by DOI or Psilocybin.[1]
If HTR persists, the agonist is acting off-target.[1]

Workflow Visualization:

L. Al 2. Pre-treatment 3. Absorption 4. Agonist Challenge 5. Observation &, AGEES
@0 n:1ins in chamber) > Volinanserin HCI > (Wéit 20»38 mins) DOI (1 mg/kg) or Record HTRs for 30 mins > oo ;are vg/VehicIe
(0.1 - 0.5 mg/kg, s.c.) Psilocybin (1 mg/kg) (Video/Automated) P

Click to download full resolution via product page
Figure 2: HTR Inhibition Assay.[1] Standard workflow for validating in vivo 5-HT2A antagonism.
Step-by-Step:
e Subject: Male C57BL/6J mice (8—10 weeks).

o Pre-treatment: Administer Volinanserin HCI (0.1 mg/kg, s.c.) dissolved in vehicle (see
Section 2).[1]

o Latency: Wait 20 minutes. This allows Volinanserin to occupy cortical 5-HT
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receptors.[1]

e Challenge: Administer DOI (1.0 mg/kg, i.p.), a selective agonist.

o Observation: Immediately place mouse in a clear cylinder. Record "head twitches" (rapid
rotational jerks of the head) for 30 minutes.

e Result: Vehicle+DOI mice will exhibit ~30-50 twitches. Volinanserin+DOI mice should exhibit
<5 twitches (near complete blockade).[1]

Therapeutic Implications & Systems Pharmacology

1. Sleep Architecture (Slow Wave Sleep): Volinanserin is unique among sedatives.[1] Unlike
benzodiazepines (which suppress SWS), Volinanserin promotes N3 (Slow Wave) sleep and
consolidates sleep continuity without impairing REM.[1]

¢ Mechanism:[7][8][9][10][11] Blockade of 5-HT
disinhibits thalamocortical firing patterns required for delta-wave generation.[1]

2. Antipsychotic Research: While effective against positive symptoms in early trials,
Volinanserin failed to demonstrate superiority over placebo in some Phase Il trials for
schizophrenia. However, it remains the gold standard for testing the "Serotonin Hypothesis" of
schizophrenia. It is currently used to augment SSRIs or investigate psychosis in Parkinson's
disease (where D

blockade is contraindicated).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Volinanserin Hydrochloride: Technical Guide to
Mechanism & Application[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b13721740/docs#volinanserin-hydrochloride-
technical-guide-to-mechanism-application-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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